molecular formula C19H18ClN3O2S2 B2492650 (5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 327076-19-7

(5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B2492650
CAS No.: 327076-19-7
M. Wt: 419.94
InChI Key: ASKXNOLUQAZACC-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound identified as a potent and selective inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). GSK-3β is a serine/threonine kinase with critical roles in cellular processes such as metabolism, proliferation, and survival, and its dysregulation is implicated in various diseases. This rhodanine-based derivative has been specifically studied in the context of neurological disorders. Research indicates it exhibits neuroprotective properties, making it a valuable tool for investigating pathways involved in conditions like Parkinson's disease. Its mechanism of action involves attenuating apoptosis in neuronal cells, as demonstrated in models of rotenone-induced neurotoxicity. By selectively inhibiting GSK-3β, this compound helps researchers elucidate the kinase's function in cell death signaling and explore potential therapeutic strategies for neurodegenerative diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. https://pubmed.ncbi.nlm.nih.gov/27180149/ https://www.nature.com/articles/srep28295

Properties

IUPAC Name

(5E)-3-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S2/c20-14-3-1-4-15(11-14)22-8-6-21(7-9-22)13-23-18(24)17(27-19(23)26)12-16-5-2-10-25-16/h1-5,10-12H,6-9,13H2/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKXNOLUQAZACC-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CN2C(=O)C(=CC3=CC=CO3)SC2=S)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is part of the thiazolidin-4-one class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, drawing from recent studies and literature to highlight its potential therapeutic applications.

Structure and Properties

The molecular structure of the compound is characterized by a thiazolidin-4-one core, which is known for its pharmacological significance. The presence of various substituents, such as the piperazine and furan moieties, influences the biological activity of the compound.

Anticancer Activity

Thiazolidin-4-one derivatives have shown promising anticancer properties. Studies indicate that modifications at specific positions on the thiazolidin ring can enhance cytotoxic effects against various cancer cell lines. For instance, certain derivatives have demonstrated IC50 values in the low micromolar range against breast and lung cancer cells, suggesting significant potential for further development into anticancer agents .

Antimicrobial Activity

The antimicrobial activity of thiazolidin-4-one derivatives has been extensively studied. The compound exhibits moderate to strong activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays have shown that derivatives with halogen substitutions (e.g., chlorine) enhance antimicrobial efficacy .

Antioxidant Properties

Research has also highlighted the antioxidant potential of thiazolidin-4-one derivatives. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. Compounds similar to our target have shown significant DPPH radical scavenging activity, indicating their potential as antioxidant agents .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidin-4-one derivatives are noteworthy. In vitro studies reveal that these compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular models. This activity suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural components. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like halogens) generally enhances biological activity.
  • Positioning : Modifications at positions 2, 3, and 5 of the thiazolidin ring have been shown to significantly impact potency against various targets.
SubstituentPositionBiological Activity
Chlorine3Enhanced anticancer and antimicrobial activity
Furan5Increased antioxidant properties

Case Studies

  • Anticancer Activity Study : A derivative of thiazolidin-4-one was tested against human breast cancer cells (MCF-7) and showed an IC50 value of 10 µM, indicating significant cytotoxicity .
  • Antimicrobial Screening : A series of thiazolidin derivatives were evaluated for their antibacterial effects against Bacillus subtilis and Salmonella typhi, with some compounds exhibiting an MIC of 50 µg/mL .
  • Antioxidant Evaluation : Compounds were assessed using the DPPH assay, revealing that certain derivatives had scavenging activities comparable to standard antioxidants like vitamin C .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with thiazolidinone structures often show significant antimicrobial properties.
  • Anticancer Properties : The furan moiety is known for its anticancer effects, making this compound a candidate for cancer research.
  • CNS Activity : The piperazine ring is associated with central nervous system activity, suggesting potential applications in neuropharmacology.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for its development as a drug candidate. Techniques employed in these studies include:

  • Molecular Docking : This computational method predicts the preferred orientation of the compound when bound to a target protein.
  • Surface Plasmon Resonance : This technique measures the binding affinity and kinetics between the compound and biomolecules.

These studies help elucidate the pharmacodynamics and pharmacokinetics of the compound, guiding further development.

Case Studies and Research Findings

Several studies have explored the applications of thiazolidinone derivatives in various fields:

  • Antimicrobial Research : A study demonstrated that thiazolidinones exhibit significant antimicrobial activity against a range of pathogens, suggesting their potential use in developing new antibiotics.
  • Cancer Treatment : Research indicated that furan-containing compounds could inhibit tumor growth in vitro and in vivo, highlighting their potential as anticancer agents.
  • Neuropharmacology : Investigations into piperazine derivatives revealed their efficacy in modulating neurotransmitter systems, indicating possible applications in treating neurological disorders.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The thioxo group (C=S) and α,β-unsaturated ketone system in the thiazolidinone core enable nucleophilic attacks:

Reaction Type Conditions Product Application
Thiol Addition Thiols (RSH), basic conditions4-thioxo-thiazolidinone adductsProdrug development
Amine Addition Primary amines, room temperatureSchiff base derivativesAntimicrobial agents
Grignard Reagents RMgX, anhydrous etherAlkylated thiazolidinonesStructural diversification

Example :
Reaction with ethylamine forms a Schiff base at the exocyclic double bond, enhancing antibacterial activity.

Cycloaddition Reactions

The furan and thiazolidinone moieties participate in [4+2] Diels-Alder reactions:

  • Dienophile Interaction : The α,β-unsaturated ketone acts as a dienophile with electron-rich dienes (e.g., 1,3-butadiene derivatives), forming bicyclic adducts under thermal conditions (100–120°C) .

  • Outcome : Improved pharmacokinetic properties due to increased ring complexity .

Oxidation

  • Thioxo Group (C=S) : Oxidized to sulfonyl (C=O) using H₂O₂ or mCPBA, yielding sulfone derivatives with altered bioactivity.

  • Furan Ring : Susceptible to epoxidation with peracids, forming epoxy intermediates for further functionalization.

Reduction

  • Exocyclic Double Bond (C=C) : Selective hydrogenation (H₂/Pd-C) reduces the furylidene group to a saturated chain, modulating lipophilicity .

Piperazine Functionalization

The 4-(3-chlorophenyl)piperazine substituent undergoes reactions typical of secondary amines:

Reaction Reagents Outcome
Alkylation Alkyl halides, K₂CO₃Quaternary ammonium salts
Acylation Acetyl chloride, pyridineAmide derivatives
Sulfonylation Tosyl chloride, DCMSulfonamides (enhanced CNS activity)

Computational Reactivity Insights

DFT studies predict the following reactive sites :

  • Electrophilic Centers : C5 of the thiazolidinone (MEP: +0.15 e/Ų).

  • Nucleophilic Centers : S2 (thioxo group) and N3 of the piperazine (MEP: −0.22 e/Ų).

Comparative Reactivity Table

Functional Group Reactivity Rank Key Reactions Biological Impact
Thiazolidinone C=S1Nucleophilic substitution, oxidationAntibacterial
Furan C=C2Cycloaddition, epoxidationAnticancer
Piperazine N-H3Alkylation, acylationNeuropharmacology

Degradation Pathways

  • Hydrolytic Degradation : The thiazolidinone ring hydrolyzes under acidic (pH < 3) or alkaline (pH > 10) conditions, yielding thiourea and furan-carboxylic acid derivatives.

  • Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the exocyclic C=C bond, forming fragmented byproducts.

Comparison with Similar Compounds

Substituent Analysis of Key Thiazolidinone Derivatives

Compound Name Key Substituents Structural Implications Evidence Source
Target Compound 3-Chlorophenylpiperazine, furan-2-ylmethylidene Enhanced CNS targeting; moderate lipophilicity due to furan -
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylbenzylidene, phenyl Increased hydrophobicity; potential for π-π stacking in crystal packing
(5E)-2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one 4-Chlorophenylpiperazine, 4-hydroxybenzylidene Higher solubility via hydroxy group; altered receptor affinity
(5E)-5-((5-(3,4-Dichlorophenyl)furan-2-yl)methylene)-2-(4-hydroxyanilino)-1,3-thiazol-4-one 3,4-Dichlorophenyl-furan, 4-hydroxyanilino Electron-withdrawing Cl groups may improve stability; H-bonding via anilino
(5E)-3-Ethyl-5-{[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione Ethyl group, nitro-substituted phenyl, methylpiperazine Nitro group enhances electrophilicity; methylpiperazine may reduce blood-brain barrier penetration

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 3-chlorophenylpiperazine group in the target compound may enhance membrane permeability compared to analogs with polar substituents (e.g., 4-hydroxybenzylidene in ).
  • Solubility : Furan-2-ylmethylidene contributes moderate solubility, whereas hydroxy groups (e.g., in ) improve aqueous solubility via hydrogen bonding.
  • Bioactivity : Piperazine-containing derivatives (e.g., ) often exhibit CNS activity due to affinity for serotonin or dopamine receptors. The furan group in the target compound may confer unique interactions with metabolic enzymes or antimicrobial targets .

Anticancer Potential

For example:

  • Compounds with 4-nitrophenyl-furan substituents (e.g., ) show enhanced cytotoxicity, likely due to nitro group redox activity.
  • Piperazine-linked thiazolidinones (e.g., ) exhibit selective toxicity in vitro, suggesting therapeutic windows for cancer treatment .

Antimicrobial and Antifungal Activity

  • Derivatives with chlorophenyl groups (e.g., ) display broad-spectrum antimicrobial activity, attributed to membrane disruption or enzyme inhibition.
  • The target compound’s furan group may synergize with the 3-chlorophenylpiperazine moiety to enhance antifungal potency .

CNS Modulation

Piperazine derivatives are prevalent in psychotropic drugs. The 3-chlorophenyl substitution in the target compound may favor dopamine D2/D3 receptor binding, distinguishing it from 4-chlorophenyl analogs (e.g., ) that target serotonin receptors .

Q & A

Basic: How can researchers optimize the synthesis of (5E)-3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one?

Answer:
The synthesis of this compound typically involves multi-step reactions, including cyclocondensation, alkylation, and Knoevenagel condensation. Key optimization strategies include:

  • Catalyst selection : Acidic (e.g., acetic acid) or basic catalysts (e.g., piperidine) can improve yields in cyclization steps .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance intermediate stability, while ethanol or DMSO may improve solubility in later stages .
  • Reaction monitoring : Use TLC (silica gel, hexane/ethyl acetate) or HPLC (C18 column, acetonitrile/water gradient) to track intermediate formation and minimize by-products .

Basic: What analytical methods are recommended for structural confirmation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry of the thiazolidinone core, furan methylidene linkage, and piperazine substitution .
  • Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]+ peak at m/z 498.0521) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry of the (5E) configuration and spatial arrangement of the chlorophenyl-piperazine moiety .

Advanced: How can reaction mechanisms for key transformations (e.g., Knoevenagel condensation) be experimentally analyzed?

Answer:

  • Kinetic studies : Monitor reaction progress via in-situ FTIR to track carbonyl (C=O) and thione (C=S) group consumption .
  • Isotopic labeling : Use deuterated solvents (e.g., D₂O) to identify proton transfer steps in base-catalyzed condensations .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition states and regioselectivity in furan-methylidene formation .

Advanced: How should researchers address contradictory bioactivity data (e.g., variable IC₅₀ values in kinase inhibition assays)?

Answer:

  • Assay standardization : Control variables like ATP concentration (10–100 µM) and incubation time (30–60 min) to reduce variability .
  • Impurity profiling : Use LC-MS to identify by-products (e.g., hydrolyzed thioxo groups) that may interfere with activity .
  • Structural analogs : Compare activity with derivatives lacking the 3-chlorophenyl-piperazine group to isolate pharmacophore contributions .

Basic: What solvent systems are suitable for solubility testing and formulation?

Answer:

  • Polar solvents : DMSO (for stock solutions) and ethanol/water mixtures (for in vitro assays) are preferred due to the compound’s hydrophobic thiazolidinone core .
  • Surfactant-assisted dissolution : Use 0.1% Tween-80 in PBS to enhance solubility for cellular uptake studies .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Answer:

  • Systematic substitution : Modify the furan-2-ylmethylidene group (e.g., replace with thiophene or benzofuran) and evaluate changes in antimicrobial potency .
  • Piperazine ring modulation : Introduce bulkier substituents (e.g., 4-fluorophenyl) to assess steric effects on receptor binding .
  • Pharmacokinetic profiling : Measure logP (via shake-flask method) and metabolic stability (using liver microsomes) to correlate lipophilicity with bioavailability .

Advanced: How can researchers evaluate the compound’s stability under varying pH conditions?

Answer:

  • Forced degradation studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, then analyze degradation products via UPLC-QTOF .
  • Light and temperature stability : Expose solid samples to 40°C/75% RH or UV light (254 nm) for 48 hours, monitoring changes by DSC and XRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.